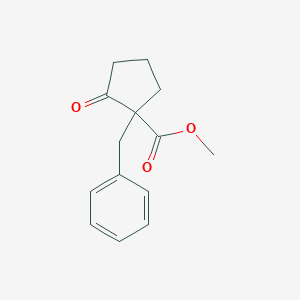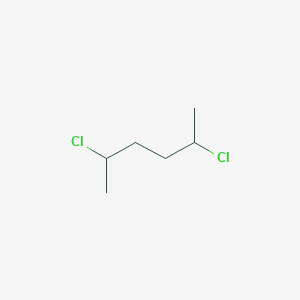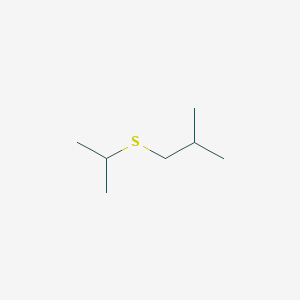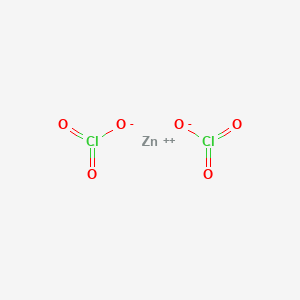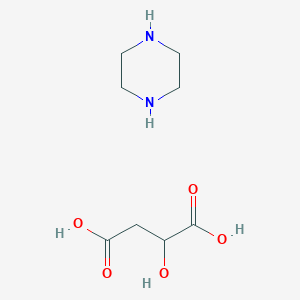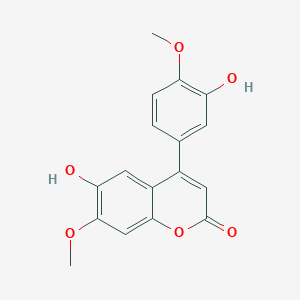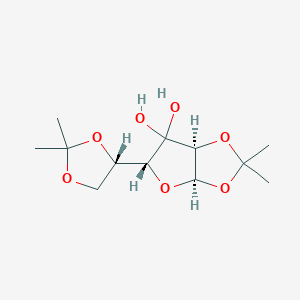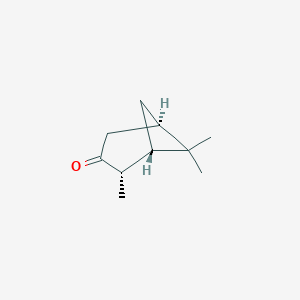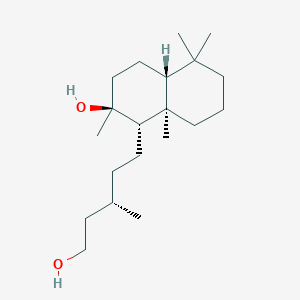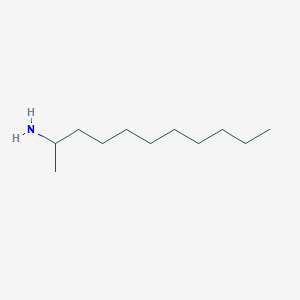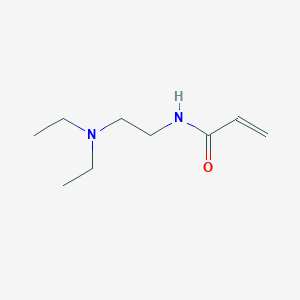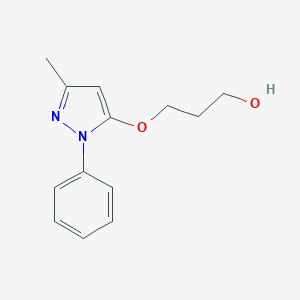
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, also known as MPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPHP belongs to the class of pyrazolylpropanol derivatives, and it has been studied for its ability to interact with various biological targets, including receptors and enzymes.
Applications De Recherche Scientifique
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has also been studied for its potential use as a treatment for cardiovascular disease, as it has been shown to have vasodilatory effects on blood vessels. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is not fully understood, but it is believed to involve its interaction with various biological targets, including receptors and enzymes. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the activity of the dopamine transporter, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- increases the levels of dopamine in the synapse, leading to increased dopamine signaling. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may be due to its ability to interact with endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide, a potent vasodilator.
Effets Biochimiques Et Physiologiques
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling and potential therapeutic effects in conditions such as Parkinson's disease. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may improve blood flow and reduce the risk of cardiovascular events. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects.
Orientations Futures
There are several future directions for research on Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, including its potential use as a treatment for Parkinson's disease, cardiovascular disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects. Future studies could also investigate the potential use of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- in combination with other drugs or therapies for improved therapeutic outcomes. Overall, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is a promising compound for scientific research and has the potential to lead to new treatments for various diseases and conditions.
Méthodes De Synthèse
The synthesis method of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 3-chloropropanol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-. The synthesis of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is relatively straightforward and can be achieved through a simple two-step reaction.
Propriétés
Numéro CAS |
15083-34-8 |
|---|---|
Nom du produit |
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- |
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c1-11-10-13(17-9-5-8-16)15(14-11)12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3 |
Clé InChI |
OFZQQCPXFPCOTJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
Autres numéros CAS |
15083-34-8 |
Synonymes |
3-[(3-Methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
